Thiamethoxam-d3
Overview
Description
Thiamethoxam-d3 is a deuterated analog of thiamethoxam, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound is primarily used as an analytical standard in various scientific studies to trace and quantify thiamethoxam residues in environmental and biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamethoxam-d3 is synthesized by incorporating deuterium atoms into the thiamethoxam molecule. The synthesis involves the following steps:
Starting Material: The synthesis begins with S-methyl-N-nitro-isothiourea.
Formation of N-methyl nitroguanidine: This intermediate is formed by treating S-methyl-N-nitro-isothiourea with methylamine.
Mannich Reaction: The intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often used as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Chemical Reactions Analysis
Types of Reactions
Thiamethoxam-d3 undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Scientific Research Applications
Thiamethoxam-d3 is extensively used in scientific research, particularly in the following areas:
Environmental Studies: It is used to trace and quantify thiamethoxam residues in soil, water, and air samples.
Agricultural Research: It helps in studying the environmental impact of thiamethoxam on non-target organisms, such as bees and other pollinators.
Analytical Chemistry: This compound serves as an internal standard in HPLC and MS analyses to ensure accurate quantification of thiamethoxam residues.
Mechanism of Action
Thiamethoxam-d3, like its non-deuterated counterpart, acts on the nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an overstimulation of the nervous system, which eventually leads to paralysis and death of the insect . The deuterium atoms in this compound do not alter its mechanism of action but make it distinguishable in analytical studies.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Clothianidin: A neonicotinoid with a similar chemical structure and insecticidal properties.
Acetamiprid: Another neonicotinoid used for similar purposes.
Uniqueness
Thiamethoxam-d3 is unique due to the incorporation of deuterium atoms, which makes it an ideal analytical standard. This isotopic labeling allows for precise tracking and quantification in various environmental and biological matrices, providing a significant advantage in scientific research .
Properties
IUPAC Name |
(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZPOKUUAIXIW-VZOBLPKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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